molecular formula C19H34O B13404447 6S,7R-Epoxy-3Z,9Z-nonadecadiene

6S,7R-Epoxy-3Z,9Z-nonadecadiene

Katalognummer: B13404447
Molekulargewicht: 278.5 g/mol
InChI-Schlüssel: VKFUITAUPPZRKE-XTDPSRQTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6S,7R-Epoxy-3Z,9Z-nonadecadiene is a chemical compound classified as an epoxide. It is characterized by the presence of an oxygen atom forming a three-membered ring with two carbon atoms. The compound has the molecular formula C19H34O and is known for its applications in various scientific fields, including chemistry and biology .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6S,7R-Epoxy-3Z,9Z-nonadecadiene involves stereoselective reactions to ensure the correct configuration of the epoxide ring. One common method includes the use of diene precursors, which undergo epoxidation reactions using oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale epoxidation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the desired epoxide .

Analyse Chemischer Reaktionen

Types of Reactions

6S,7R-Epoxy-3Z,9Z-nonadecadiene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6S,7R-Epoxy-3Z,9Z-nonadecadiene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its role in biological systems, particularly in the context of insect pheromones.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 6S,7R-Epoxy-3Z,9Z-nonadecadiene involves its interaction with specific molecular targets. The epoxide ring is reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. These interactions can modulate signaling pathways and affect cellular functions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6S,7R-Epoxy-3Z,9Z-nonadecadiene is unique due to its specific stereochemistry, which influences its reactivity and interactions with biological systems. This makes it particularly valuable in research focused on stereoselective synthesis and biological activity studies .

Eigenschaften

Molekularformel

C19H34O

Molekulargewicht

278.5 g/mol

IUPAC-Name

(2S,3R)-2-[(Z)-dodec-2-enyl]-3-[(Z)-pent-2-enyl]oxirane

InChI

InChI=1S/C19H34O/c1-3-5-7-8-9-10-11-12-13-15-17-19-18(20-19)16-14-6-4-2/h6,13-15,18-19H,3-5,7-12,16-17H2,1-2H3/b14-6-,15-13-/t18-,19+/m1/s1

InChI-Schlüssel

VKFUITAUPPZRKE-XTDPSRQTSA-N

Isomerische SMILES

CCCCCCCCC/C=C\C[C@H]1[C@H](O1)C/C=C\CC

Kanonische SMILES

CCCCCCCCCC=CCC1C(O1)CC=CCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.